molecular formula C21H21N3OS B11361584 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

Cat. No.: B11361584
M. Wt: 363.5 g/mol
InChI Key: ULGXLGOKFACBQV-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Substitution: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with a phenyl halide.

    Coupling Reaction: The final step involves coupling the phenylpiperazine with the thiazole derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to serotonin or dopamine receptors, affecting neurotransmission and exhibiting potential psychotropic effects.

Comparison with Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-(2-thienyl)ethanone: Similar structure but with a thiophene ring instead of a thiazole ring.

    1-(4-Phenylpiperazin-1-yl)-2-(2-pyridyl)ethanone: Contains a pyridine ring instead of a thiazole ring.

Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone is unique due to the presence of both a thiazole and a piperazine ring, which may confer distinct pharmacological properties compared to its analogs. The combination of these rings can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C21H21N3OS/c25-20(15-18-16-26-21(22-18)17-7-3-1-4-8-17)24-13-11-23(12-14-24)19-9-5-2-6-10-19/h1-10,16H,11-15H2

InChI Key

ULGXLGOKFACBQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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